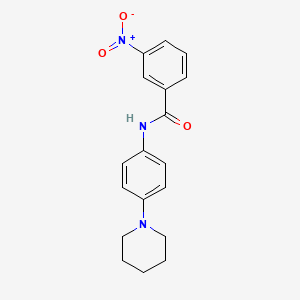

![molecular formula C13H10N2O5 B2733246 3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde CAS No. 357661-86-0](/img/structure/B2733246.png)

3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

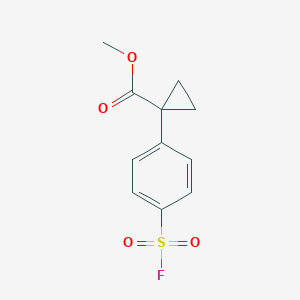

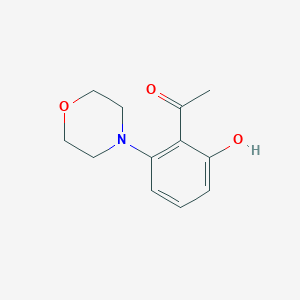

3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde is a chemical compound with the molecular formula C13H10N2O5 . It is a building block used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of similar compounds involves a two-step continuous flow process . The first step is the nitration of pyridine N-oxide with HNO and H2SO to give 4-nitropyridine N-oxide . The second step involves a reaction with PCl to give the final product . This method minimizes the accumulation of the highly energetic and potentially explosive nitration product, enabling the safe scale-up of 4-nitropyridine .Molecular Structure Analysis

The molecular structure of this compound consists of a benzaldehyde group substituted with a methoxy group at the 3-position and a 5-nitropyridin-2-yl group at the 4-position .Chemical Reactions Analysis

The chemical reactions involving similar compounds are typically exothermic and can result in polynitration . The use of microreaction technology increases the process safety and efficiency of these fast, highly exothermic reactions .Aplicaciones Científicas De Investigación

Synthesis and Cytotoxicity

One application involves the use of structurally similar compounds in the synthesis of bioactive molecules. For example, 3,5-Dimethoxy-benzaldehyde has been used as a starting material in the synthesis of amorfrutins A and B. These compounds exhibit cytotoxicity and selective cytotoxicity for human tumor cell lines compared to non-malignant fibroblasts, suggesting potential applications in cancer research (Brandes et al., 2020).

Material Science

In the context of material science, related compounds like vanillin (4-hydroxy 3-methoxy benzaldehyde) have been explored for their potential in second harmonic generation applications. This suggests the utility of methoxybenzaldehyde derivatives in developing materials for ultra-violet and near-infrared wavelength regions, which could imply similar applications for 3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde in optical technologies (Singh et al., 2001).

Organic Chemistry and Catalysis

Additionally, derivatives of benzaldehyde, such as 4-methoxybenzyl alcohol, have been explored for photocatalytic oxidation into corresponding aldehydes using molecular oxygen on titanium dioxide under visible light irradiation. This highlights the role of methoxy substituted benzaldehydes in catalytic oxidation processes, potentially indicating applications of this compound in green chemistry and environmental remediation (Higashimoto et al., 2009).

Propiedades

IUPAC Name |

3-methoxy-4-(5-nitropyridin-2-yl)oxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c1-19-12-6-9(8-16)2-4-11(12)20-13-5-3-10(7-14-13)15(17)18/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPSXMQZFAERMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

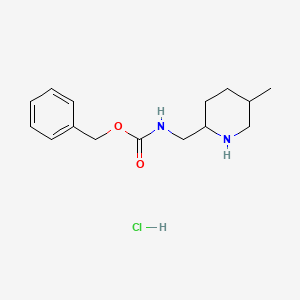

![Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate](/img/structure/B2733163.png)

![2-Amino-2-[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2733172.png)

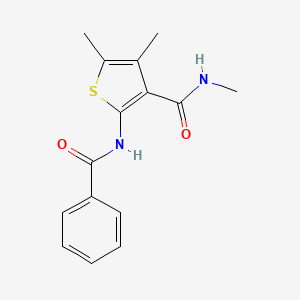

![4-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2733176.png)